molecular formula C23H27N3O5 B11004840 5,6-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide

5,6-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide

Cat. No.: B11004840
M. Wt: 425.5 g/mol
InChI Key: LMUGYXQLQBRRHR-UHFFFAOYSA-N
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Description

5,6-DIMETHOXY-N-{4-[2-(4-MORPHOLINYL)ETHOXY]PHENYL}-1H-INDOLE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHOXY-N-{4-[2-(4-MORPHOLINYL)ETHOXY]PHENYL}-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Morpholine Moiety: The morpholine group can be attached via nucleophilic substitution reactions, where the morpholine reacts with an appropriate leaving group on the phenyl ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, indole derivatives are known for their ability to interact with various biological targets. This compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Indole derivatives have been investigated for their anticancer, antiviral, and anti-inflammatory properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5,6-DIMETHOXY-N-{4-[2-(4-MORPHOLINYL)ETHOXY]PHENYL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Another indole derivative with similar structural features.

    5-Methoxyindole-2-carboxamide: Shares the methoxy and carboxamide groups but lacks the morpholine moiety.

    N-Phenylindole-2-carboxamide: Similar core structure but different substituents.

Uniqueness

The uniqueness of 5,6-DIMETHOXY-N-{4-[2-(4-MORPHOLINYL)ETHOXY]PHENYL}-1H-INDOLE-2-CARBOXAMIDE lies in its combination of methoxy, morpholine, and carboxamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

5,6-dimethoxy-N-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H27N3O5/c1-28-21-14-16-13-20(25-19(16)15-22(21)29-2)23(27)24-17-3-5-18(6-4-17)31-12-9-26-7-10-30-11-8-26/h3-6,13-15,25H,7-12H2,1-2H3,(H,24,27)

InChI Key

LMUGYXQLQBRRHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4)OC

Origin of Product

United States

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